REACTION_CXSMILES
|
[CH3:1][CH:2]1[N:7]2[C:8]3[N:14]=[C:13]([C:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=3[CH:10]=[C:6]2[C:5](=[O:18])[NH:4][CH2:3]1.[OH-].[Na+].Cl>CO>[CH3:1][CH:2]1[N:7]2[C:8]3[N:14]=[C:13]([C:15]([OH:17])=[O:16])[CH:12]=[CH:11][C:9]=3[CH:10]=[C:6]2[C:5](=[O:18])[NH:4][CH2:3]1 |f:1.2|
|
Name
|
9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate
|
Quantity
|
298 mg
|
Type
|
reactant
|
Smiles
|
CC1CNC(C=2N1C1=C(C2)C=CC(=N1)C(=O)[O-])=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h, at which point it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is chilled to 0° C
|
Type
|
FILTRATION
|
Details
|
The resultant suspension is filtered
|
Type
|
WASH
|
Details
|
the solid is washed with H2O and hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CNC(C=2N1C1=C(C2)C=CC(=N1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[N:7]2[C:8]3[N:14]=[C:13]([C:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=3[CH:10]=[C:6]2[C:5](=[O:18])[NH:4][CH2:3]1.[OH-].[Na+].Cl>CO>[CH3:1][CH:2]1[N:7]2[C:8]3[N:14]=[C:13]([C:15]([OH:17])=[O:16])[CH:12]=[CH:11][C:9]=3[CH:10]=[C:6]2[C:5](=[O:18])[NH:4][CH2:3]1 |f:1.2|
|
Name
|
9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate
|
Quantity
|
298 mg
|
Type
|
reactant
|
Smiles
|
CC1CNC(C=2N1C1=C(C2)C=CC(=N1)C(=O)[O-])=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h, at which point it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is chilled to 0° C
|
Type
|
FILTRATION
|
Details
|
The resultant suspension is filtered
|
Type
|
WASH
|
Details
|
the solid is washed with H2O and hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CNC(C=2N1C1=C(C2)C=CC(=N1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |